Cas no 898766-86-4 (5-(4-Bromophenyl)-5-oxovaleronitrile)

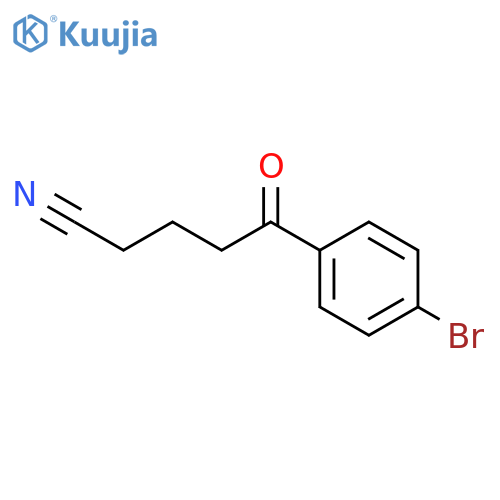

898766-86-4 structure

商品名:5-(4-Bromophenyl)-5-oxovaleronitrile

CAS番号:898766-86-4

MF:C11H10BrNO

メガワット:252.10720205307

MDL:MFCD00672045

CID:869959

PubChem ID:24723802

5-(4-Bromophenyl)-5-oxovaleronitrile 化学的及び物理的性質

名前と識別子

-

- 5-(4-bromophenyl)-5-oxopentanenitrile

- 5-(4-BROMOPHENYL)-5-OXOVALERONITRILE

- MFCD00672045

- 898766-86-4

- AKOS016019581

- DTXSID40642201

- 5-(4-Bromophenyl)-5-oxovaleronitrile

-

- MDL: MFCD00672045

- インチ: InChI=1S/C11H10BrNO/c12-10-6-4-9(5-7-10)11(14)3-1-2-8-13/h4-7H,1-3H2

- InChIKey: YHGHWUIHGFVXGS-UHFFFAOYSA-N

- ほほえんだ: C(CC#N)CC(=O)C1=CC=C(C=C1)Br

計算された属性

- せいみつぶんしりょう: 250.99500

- どういたいしつりょう: 250.99458g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 235

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 40.9Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

- PSA: 40.86000

- LogP: 3.32568

5-(4-Bromophenyl)-5-oxovaleronitrile セキュリティ情報

5-(4-Bromophenyl)-5-oxovaleronitrile 税関データ

- 税関コード:2926909090

- 税関データ:

中国税関コード:

2926909090概要:

2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

5-(4-Bromophenyl)-5-oxovaleronitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB363659-5 g |

5-(4-Bromophenyl)-5-oxovaleronitrile, 97%; . |

898766-86-4 | 97% | 5g |

€2356.60 | 2023-04-26 | |

| abcr | AB363659-1 g |

5-(4-Bromophenyl)-5-oxovaleronitrile, 97%; . |

898766-86-4 | 97% | 1g |

€748.70 | 2023-04-26 | |

| Fluorochem | 203609-1g |

5-(4-bromophenyl)-5-oxovaleronitrile |

898766-86-4 | 97% | 1g |

£424.00 | 2022-03-01 | |

| A2B Chem LLC | AH90178-5g |

5-(4-Bromophenyl)-5-oxovaleronitrile |

898766-86-4 | 97% | 5g |

$1650.00 | 2024-04-19 | |

| Ambeed | A741996-1g |

5-(4-Bromophenyl)-5-oxovaleronitrile |

898766-86-4 | 95+% | 1g |

$385.0 | 2024-04-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1782027-1g |

5-(4-Bromophenyl)-5-oxovaleronitrile |

898766-86-4 | 98% | 1g |

¥19822.00 | 2024-04-26 | |

| abcr | AB363659-2 g |

5-(4-Bromophenyl)-5-oxovaleronitrile, 97%; . |

898766-86-4 | 97% | 2g |

€1140.10 | 2023-04-26 | |

| TRC | B083030-500mg |

5-(4-Bromophenyl)-5-oxovaleronitrile |

898766-86-4 | 500mg |

$ 605.00 | 2022-06-07 | ||

| Fluorochem | 203609-2g |

5-(4-bromophenyl)-5-oxovaleronitrile |

898766-86-4 | 97% | 2g |

£672.00 | 2022-03-01 | |

| abcr | AB363659-5g |

5-(4-Bromophenyl)-5-oxovaleronitrile, 97%; . |

898766-86-4 | 97% | 5g |

€2353.30 | 2025-03-19 |

5-(4-Bromophenyl)-5-oxovaleronitrile 関連文献

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

898766-86-4 (5-(4-Bromophenyl)-5-oxovaleronitrile) 関連製品

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:898766-86-4)5-(4-Bromophenyl)-5-oxovaleronitrile

清らかである:99%

はかる:1g

価格 ($):346.0